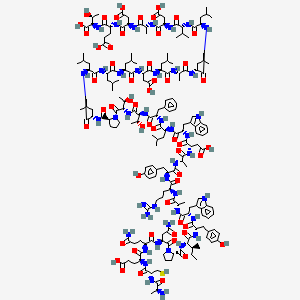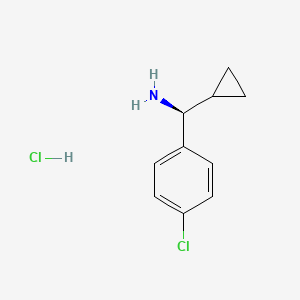
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12292 . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and a 4-chlorophenyl group. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves several steps. One common method includes the reaction of (S)-4-chlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biochemical effects. Detailed studies are required to fully elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
(S)-(4-chlorophenyl)(cyclopropyl)methanamine hydrochloride can be compared with other similar compounds, such as:
- (S)-(4-chlorophenyl)(cyclopropyl)methanol
- (S)-(4-chlorophenyl)(cyclopropyl)methane
- (S)-(4-chlorophenyl)(cyclopropyl)methanone
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C10H13Cl2N |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
(S)-(4-chlorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 |
InChI Key |
IYHHCTOKERFDLT-PPHPATTJSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC=C(C=C2)Cl)N.Cl |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


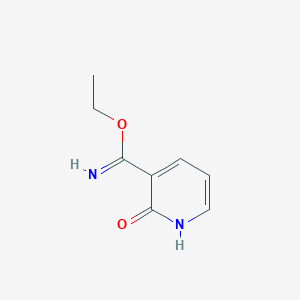
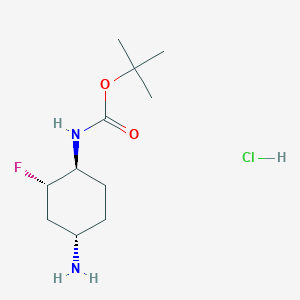
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)
![3-Bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13920148.png)
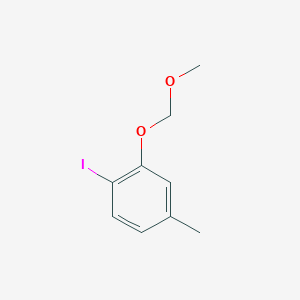

![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
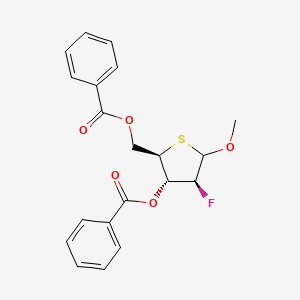

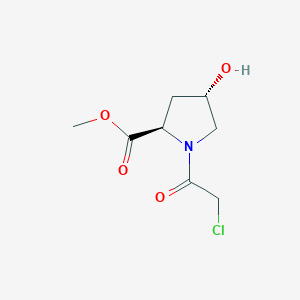
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
